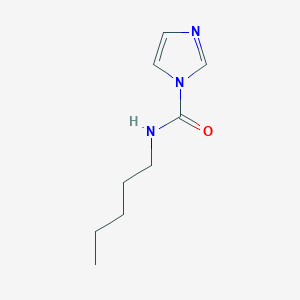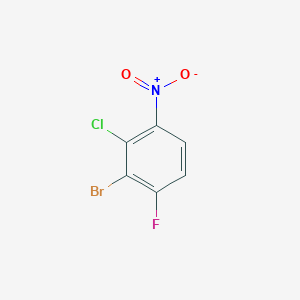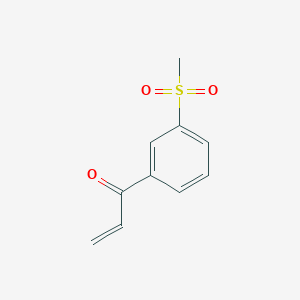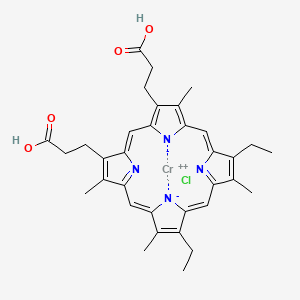
4-(Bromomethyl)-1-(3-chloro-5-fluorophenyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-1-(3-chloro-5-fluorophenyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(3-chloro-5-fluorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is 3-chloro-5-fluorophenyl azide, and the alkyne precursor is propargyl bromide.
Bromomethylation: The bromomethyl group is introduced through a bromomethylation reaction, where the triazole ring is treated with a bromomethylating agent such as bromoacetaldehyde or bromomethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cycloaddition and bromomethylation reactions efficiently.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
4-(Bromomethyl)-1-(3-chloro-5-fluorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
科学研究应用
4-(Bromomethyl)-1-(3-chloro-5-fluorophenyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Bromomethyl)-1-(3-chloro-5-fluorophenyl)-1H-1,2,3-triazole depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Chemical Reactivity: The bromomethyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds, while the triazole ring can participate in various chemical transformations.
相似化合物的比较
Similar Compounds
- 4-(Bromomethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole
- 4-(Bromomethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
- 4-(Bromomethyl)-1-(3-chloro-5-methylphenyl)-1H-1,2,3-triazole
Uniqueness
4-(Bromomethyl)-1-(3-chloro-5-fluorophenyl)-1H-1,2,3-triazole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable molecule for various applications.
属性
分子式 |
C9H6BrClFN3 |
|---|---|
分子量 |
290.52 g/mol |
IUPAC 名称 |
4-(bromomethyl)-1-(3-chloro-5-fluorophenyl)triazole |
InChI |
InChI=1S/C9H6BrClFN3/c10-4-8-5-15(14-13-8)9-2-6(11)1-7(12)3-9/h1-3,5H,4H2 |
InChI 键 |
ZBGUHDUDXLAJRW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1F)Cl)N2C=C(N=N2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide](/img/structure/B13153154.png)

![7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13153158.png)
![(3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13153164.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B13153172.png)


![1-Piperidinyloxy, 4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B13153181.png)

![N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide](/img/structure/B13153210.png)

![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B13153221.png)
![5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)

